Allyl bromide

Descripción

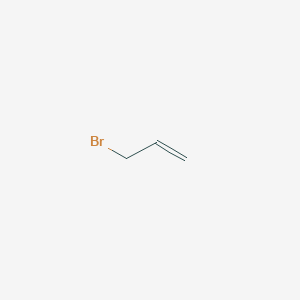

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024442 | |

| Record name | Allyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C) | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.17 (Air = 1) | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

136.0 [mmHg] | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

106-95-6 | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXQ8X2F74Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-182 °F (USCG, 1999), -119 °C | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Allyl Bromide and Its Derivatives

Established Industrial and Laboratory Preparation Routes

The synthesis of allyl bromide is accomplished through several well-documented chemical pathways. These routes are chosen based on factors such as precursor availability, cost, desired purity, and scale of production.

CH₂=CHCH₂OH + HBr → CH₂=CHCH₂Br + H₂O wikipedia.org

This method is known for its high efficiency, with yields reported to be in the range of 92% to 96%. google.com A typical laboratory procedure involves adding concentrated sulfuric acid to a mixture of allyl alcohol and 48% hydrobromic acid, followed by distillation to isolate the this compound product. google.comprepchem.com The mechanism involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). sciencemadness.org This is followed by a nucleophilic attack by the bromide ion, which can proceed via an SN1 or SN2-type mechanism; due to the stability of the resulting allyl cation through resonance, the SN1 pathway is favored. sciencemadness.orgstackexchange.com

Detailed research has explored optimizing these conditions. For instance, varying the ratios of reactants and the rate of sulfuric acid addition can control the reaction rate and minimize the formation of byproducts like diallyl ether or 1,2-dibromopropane. prepchem.comsciencemadness.org

Table 1: Hydrohalogenation of Allyl Alcohol

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Allyl alcohol, 48% Hydrobromic acid | Concentrated Sulfuric acid, distillation | 92-96% | google.com |

| Allyl alcohol, Hydrogen bromide (gas) | Reflux for 1 hour | 85% | prepchem.com |

| Allyl alcohol, 48% Hydrobromic acid, Sulfuric acid | Slow addition of H₂SO₄, distillation | ~92% (112g from 58g alcohol) | prepchem.com |

This compound can also be effectively synthesized by a halogen exchange reaction, starting from the more readily available and less expensive allyl chloride. wikipedia.orgsocietechimiquedefrance.fr This process, often a variation of the Finkelstein reaction, involves reacting allyl chloride with a bromide salt, such as sodium bromide or potassium bromide. google.com

The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide, which helps to dissolve the reactants and facilitate the nucleophilic substitution. google.com An improved process utilizes a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, which can be performed with minimal water, allowing for high conversion rates and easy separation of the product. google.com The reaction can be driven to completion by differences in the solubility of the resulting metal chlorides (e.g., NaCl) in the organic solvent.

Table 2: Halogen Exchange from Allyl Chloride

| Reactants | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Allyl chloride, Sodium bromide | N,N-dimethylformamide | 40°C, 20 hours | 84.1% | google.com |

| Allyl chloride, Sodium bromide | Tetrabutylammonium bromide (catalyst), Water | 65°C, 6 hours | 93.3% | google.com |

Allylic bromination involves the specific substitution of a hydrogen atom on the carbon adjacent to the double bond.

A significant industrial method for producing this compound is the direct, high-temperature bromination of propene. wikipedia.org This reaction proceeds via a free-radical mechanism. askfilo.com When propene is treated with bromine at high temperatures (e.g., 500-800 K), a radical substitution reaction is favored over the typical electrophilic addition that occurs at room temperature. askfilo.comjove.comjove.com

The mechanism involves the homolytic cleavage of the bromine molecule (Br₂) into bromine radicals (Br•) by heat. askfilo.comquora.com A bromine radical then abstracts a hydrogen atom from the allylic position of propene, which is the most favorable position due to the resonance stabilization of the resulting allyl radical. jove.commasterorganicchemistry.comchemistrysteps.com This allyl radical then reacts with another molecule of Br₂ to form this compound and a new bromine radical, which continues the chain reaction. jove.comjove.com

To achieve this selective substitution at lower temperatures and avoid the competing addition reaction, N-bromosuccinimide (NBS) is often used as the brominating agent in the presence of light or a radical initiator. jove.comjove.comvaia.com NBS serves to maintain a very low, constant concentration of Br₂ in the reaction mixture, which is a key condition for favoring the radical substitution pathway over the ionic addition pathway. jove.comlibretexts.orgpressbooks.pub

This compound can also be prepared through the partial dehydrobromination of dibromopropane (B1216051) isomers. nih.govindiamart.comechemi.com This elimination reaction is typically carried out as a high-temperature cracking process. nih.gov For example, 1,2-dibromopropane, which can sometimes form as a byproduct in other synthesis routes, can be subjected to conditions that promote the elimination of a molecule of hydrogen bromide (HBr) to yield this compound. nih.govsciencemadness.org This method relies on carefully controlling the reaction conditions to favor the elimination reaction and prevent further reactions or rearrangements.

Allylic Bromination Strategies

Catalytic Approaches to this compound Synthesis

Modern synthetic efforts have incorporated catalysts to improve the efficiency, selectivity, and environmental profile of this compound production.

In the hydrohalogenation of allyl alcohol, catalysts such as iron protochloride, ferrous bromide, cuprous chloride, or cuprous bromide can be used instead of or in addition to sulfuric acid. google.com A patented method describes reacting allyl alcohol and hydrobromic acid at a constant temperature between 20-50°C in the presence of these metal halide catalysts, achieving yields of up to 98%. google.com These catalysts can lower the required reaction temperature and reduce the amount of acidic waste generated compared to the traditional method relying solely on a large excess of sulfuric acid. google.comgoogle.com

For halogen exchange reactions, phase-transfer catalysts like tetrabutylammonium bromide have proven highly effective. google.com They facilitate the transfer of the bromide anion from an aqueous or solid phase to the organic phase containing allyl chloride, enabling the reaction to proceed under milder conditions with high yields and easy separation. google.comgoogle.com

Catalytic systems have also been explored for allylic bromination. While high temperatures or UV light are traditional initiators for the direct bromination of propene, research into catalytic methods aims to achieve similar selectivity under less harsh conditions. pressbooks.pub Furthermore, Lewis acids such as ferric bromide can catalyze the halogen exchange between alkyl chlorides and gaseous hydrogen bromide. societechimiquedefrance.fr Niobium(V) bromide (NbBr₅) has also been shown to mediate the conversion of allylic alcohols to allylic bromides through a proposed metalla-halo jove.comjove.com rearrangement. nih.gov

Metal-Salt Catalyzed this compound Production from Allyl Chloride

The synthesis of this compound from allyl chloride can be effectively achieved through a halogen exchange reaction catalyzed by metal bromides. An industrially viable method involves the reaction of allyl chloride with a metal bromide, such as sodium bromide or potassium bromide, in the presence of a phase transfer catalyst and a small amount of water. google.com This process can be conducted under relatively mild conditions, typically between 20 to 100 °C, and allows for high conversion rates and yields of this compound. google.com The use of an aprotic polar solvent, like N,N-dimethylformamide, which is a good solvent for metal bromides but a poor one for the resulting metal chlorides, facilitates the reaction and simplifies the isolation of the final product. google.com This method avoids the need for a large excess of the metal bromide and allows for the recycling of the solvent, presenting an efficient and economical production route. google.com

Another approach involves the reaction of allyl chloride with excess hydrobromic acid in the presence of cuprous chloride. google.com However, this method can lead to the formation of by-products, complicating the purification process. google.com The reaction of allyl chloride with sodium bromide in methanol (B129727) has also been reported as a viable, though potentially less selective, method. google.com

Organocatalytic Protocols for this compound Functionalization

Organocatalysis has emerged as a powerful tool for the functionalization of this compound, offering metal-free alternatives for the formation of carbon-carbon and carbon-heteroatom bonds. These methods often provide high levels of stereocontrol, enabling the synthesis of chiral molecules.

One notable example is the organocatalytic cross-coupling of arylboronic acids with allyl bromides, facilitated by a custom thioether catalyst. researchgate.net This reaction proceeds through a key sulfoxonium ylide intermediate that interacts with the arylboronic acid, leading to a 1,2-aryl migration. researchgate.net Chiral phosphoric acids have also been employed as effective catalysts for the highly enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides, which can then undergo intramolecular cyclization to form sterically congested indole (B1671886) structures. researchgate.net

Furthermore, simple organocatalytic one-pot protocols have been developed for the synthesis of optically active allylic alcohols and amines. These reactions utilize an enantioselective enone epoxidation/aziridination-Wharton-reaction sequence, providing access to these important building blocks with excellent enantiomeric and diastereomeric control. nih.gov For instance, N-allylation of isatins can be achieved using this compound in the presence of a base, and subsequent reactions can be performed under organocatalytic conditions to yield functionalized products. metu.edu.tr The stereospecific isomerization of allylic halides, including this compound, can be catalyzed by a simple guanidine-type base, which allows for the transfer of chirality during the reaction. diva-portal.org

Atom-Economic and Sustainable Synthetic Strategies

In the quest for more sustainable chemical processes, atom-economic and one-pot synthetic strategies involving this compound have gained significant attention. These methods aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

One-Pot N-Allylation and Aryl Bromination Leveraging DMSO–this compound Systems

A notable advancement in atom-economic synthesis is the development of a one-pot N-allylation and aryl bromination reaction using a dimethyl sulfoxide (B87167) (DMSO)–this compound system under basic conditions. rsc.orgrsc.org This method allows for the simultaneous introduction of an allyl group and a bromine atom onto various substrates, including secondary aryl amines, aryl aminoamides, indoles, and 7-aza indoles. rsc.orgrsc.org The DMSO–this compound mixture acts as a dual-source reagent for both allylation and bromination. rsc.orgnih.gov

The proposed mechanism involves the in-situ generation of bromodimethylsulfonium bromide (BDMS) from the reaction of DMSO and this compound. rsc.orgresearchgate.net BDMS then serves as the brominating agent for the aromatic ring. This one-pot procedure is highly efficient and avoids the use of harsh or hazardous brominating agents like molecular bromine. rsc.org The synthetic utility of the resulting products has been demonstrated through further transformations, such as Suzuki couplings and ring-closing metathesis. rsc.org

Table 1: One-Pot N-Allylation and Aryl Bromination of Secondary Aryl Amines

| Entry | Substrate | Product | Yield (%) |

| 1 | N-methylaniline | N-allyl-4-bromo-N-methylaniline | 85 |

| 2 | N-ethylaniline | N-allyl-4-bromo-N-ethylaniline | 82 |

| 3 | Diphenylamine | N-allyl-4-bromo-N-phenylaniline | 78 |

| Data sourced from studies on DMSO-allyl bromide systems. rsc.orgrsc.org |

Photochemical Systems for this compound Generation and Functionalization

Photochemical methods offer a green and efficient alternative for the generation and functionalization of this compound, often proceeding under mild conditions without the need for external photosensitizers or transition metals. chemistryviews.org

One innovative approach involves the use of allyl bromides and sodium fluoride (B91410) under visible light irradiation to functionalize strong C(sp³)–H bonds in alkanes and other unreactive substances. chemistryviews.orgxmu.edu.cnthieme.de In this system, an in-situ generated binary NaF–this compound adduct acts as a light-active species. xmu.edu.cnresearchgate.net Upon irradiation, homolytic cleavage of the C-Br bond occurs, forming a bromine radical. chemistryviews.org This bromine radical then activates the C(sp³)–H bond via hydrogen atom transfer, producing an alkyl radical that subsequently couples with an allyl radical to form the allylated product. chemistryviews.org This method has been successfully applied to a variety of substrates, including toluenes, as well as branched and linear alkanes, affording allylated, heteroarylated, alkylated, hydrazinated, and aminated products in good yields. chemistryviews.orgxmu.edu.cnresearchgate.net

Another photochemical strategy is the photocatalytic Barbier-type reaction, which enables the allylation of aldehydes and ketones. rsc.orgrsc.org This reaction proceeds at room temperature under visible light, using an organic dye as a photocatalyst and a sacrificial electron donor. rsc.orgrsc.org The mechanism involves the reduction of both the carbonyl compound and this compound to their corresponding radicals, which then undergo a cross-coupling reaction to form allylic alcohols. rsc.orgrsc.org This method provides a metal-free alternative to the classical Barbier reaction, which typically requires stoichiometric amounts of a metal reductant. rsc.org

Table 2: Photochemical Allylation of Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 75 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 80 |

| Data represents typical yields from photocatalytic Barbier-type reactions. rsc.orgrsc.org |

Mechanistic Investigations of Chemical Reactions Involving Allyl Bromide

Electrophilic and Nucleophilic Reaction Mechanisms

The dual functionality of allyl bromide makes it an interesting subject for studying reaction mechanisms. It can act as an electrophile at the carbon atom bonded to the bromine, and the π-bond allows for unique reactivity compared to simple alkyl halides.

Principles of this compound as an Alkylating Agent

This compound is widely utilized as an alkylating agent, a molecule that facilitates the transfer of an allyl group (CH₂=CHCH₂) to another molecule. atamanchemicals.comwikipedia.org This capability stems from the electrophilic nature of the carbon atom attached to the bromine. The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. chemicalbook.com

The general mechanism for allylation using this compound involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.org

Reaction: CH₂=CHCH₂Br + Nu⁻ → CH₂=CHCH₂Nu + Br⁻ wikipedia.org

This process is fundamental in the synthesis of polymers, pharmaceuticals, perfumes, and other complex organic compounds where the introduction of an allyl group is a critical step. atamanchemicals.comwikipedia.orgchemicalbook.com

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2, Sₙ2')

This compound can undergo nucleophilic substitution through several pathways, with the operative mechanism depending on the reaction conditions, such as the nature of the nucleophile and the solvent. spcmc.ac.instackexchange.com

Sₙ2 (Substitution Nucleophilic Bimolecular): As a primary halide, this compound is expected to favor the Sₙ2 pathway. youtube.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both this compound and the nucleophile. libretexts.org The reactivity of this compound in Sₙ2 reactions is enhanced compared to a saturated analogue like n-propyl bromide. This is because the p-orbitals of the adjacent double bond can overlap with the p-orbital in the transition state, providing stabilization through conjugation. spcmc.ac.indalalinstitute.com

Sₙ1 (Substitution Nucleophilic Unimolecular): Under conditions that favor ionization, such as in a polar, protic solvent like water or methanol (B129727), this compound can react via an Sₙ1 mechanism. stackexchange.comlibretexts.org This pathway involves a two-step process. First, the C-Br bond breaks to form a relatively stable allylic carbocation. This cation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack either of the two carbons sharing the positive charge, this can lead to a mixture of products. dalalinstitute.com

Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): A characteristic reaction of allylic systems is the Sₙ2' pathway. In this mechanism, the nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon) instead of the carbon directly bonded to the leaving group (the α-carbon). This attack occurs concurrently with the migration of the double bond and the departure of the leaving group, resulting in a rearranged product. youtube.com

Formation and Reactivity of Allylmagnesium Bromide (Grignard Reagents)

The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), produces allylmagnesium bromide, a highly useful Grignard reagent. ontosight.aiwikipedia.org The reaction must be kept at a low temperature (below 0°C) to prevent a side reaction that forms 1,5-hexadiene. wikipedia.org

Formation: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr wikipedia.org

Allylmagnesium bromide is a potent nucleophile and a strong base. It is highly valued in organic synthesis for its ability to form new carbon-carbon bonds. ontosight.ai These Grignard reagents are more reactive than their saturated counterparts. thieme-connect.de They react with a wide array of electrophiles, including aldehydes, ketones, and esters, to introduce the allyl group. ontosight.ainih.gov This high reactivity allows them to add to even highly hindered carbonyl compounds where other organometallic reagents might fail. nih.gov However, this high reactivity can also lead to lower stereoselectivity in reactions compared to other Grignard reagents. nih.govresearchgate.net

Radical and Photochemically Initiated Processes

Beyond ionic reactions, this compound is also involved in processes driven by radicals and light, particularly in the gas phase. These reactions are important for understanding its atmospheric fate.

Gas-Phase Reactions with Hydroxyl Radicals: H-Abstraction and Addition-Elimination Mechanisms

In the atmosphere, this compound can react with hydroxyl (•OH) radicals, which are highly reactive oxidants. Theoretical studies have shown that this reaction can proceed through two main competing mechanisms: hydrogen abstraction and •OH addition. researchgate.netresearchgate.netscribd.com

H-Abstraction: The hydroxyl radical can abstract a hydrogen atom from this compound. Quantum chemical studies predict that the dominant abstraction occurs from the –CH₂Br group, leading to the formation of a CH₂CHCHBr radical and a water molecule. researchgate.netscribd.com This pathway becomes more significant at higher temperatures (above 1000 K). researchgate.net

Addition-Elimination: The hydroxyl radical can add to the C=C double bond of this compound without a significant energy barrier, forming energized intermediates (adducts). researchgate.netscribd.comnih.gov These intermediates can then be stabilized by collision with other molecules or undergo further reactions, such as decomposition. researchgate.net At temperatures between 200-700 K, the formation of a stabilized intermediate, CH₂OHCHBrCH₂, is a major pathway. researchgate.netresearchgate.net

The relative importance of these pathways is dependent on both temperature and pressure. researchgate.netnih.gov

Table 1: Dominant Reaction Pathways of this compound with •OH at 100 Torr (Helium bath gas)

| Temperature Range | Dominant Pathway | Major Product(s) | Citation |

|---|---|---|---|

| 200–700 K | Addition/Stabilization | IM3 (CH₂OHCHBrCH₂) | researchgate.net |

| 700–1000 K | Addition/Elimination | P1 (CH₂OH + CH₂CHBr) | researchgate.net |

| > 1000 K | H-Abstraction | CH₂=CHCHBr | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) Studies of Intermediate Photolysis

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict how they will interact with light. nih.govmarquette.edu TD-DFT calculations performed on the intermediates formed during the reaction of this compound with hydroxyl radicals indicate that several of these adducts can be easily broken down by sunlight (photolysis). researchgate.netresearchgate.net For instance, intermediates labeled IM1, IM2, IM3, and IM4 are predicted to undergo photolysis at wavelengths found in sunlight (ranging from 244 nm to 333 nm). researchgate.netscribd.com This suggests that once these intermediates are formed in the atmosphere, they are unlikely to persist and will instead decompose into other species upon exposure to sunlight. researchgate.net

Table 2: Predicted Photolysis Wavelengths for Intermediates of the this compound + •OH Reaction

| Intermediate | Predicted Photolysis Wavelength (nm) | Citation |

|---|---|---|

| IM1 | 333 | researchgate.netscribd.com |

| IM2 | 244 | researchgate.netscribd.com |

| IM3 | 327 | researchgate.netscribd.com |

| IM4 | 313 | researchgate.netscribd.com |

| IM6 | 298 | researchgate.netresearchgate.net |

| IM8 | 305 | researchgate.netresearchgate.net |

| IM9 | 428 | researchgate.netresearchgate.net |

Role of Binary Adducts in Photochemical C(sp3)-H Functionalization

Recent research has unveiled a novel, transition-metal-free approach for the functionalization of strong, non-activated C(sp3)-H bonds utilizing this compound under photochemical conditions. researchgate.netxmu.edu.cn A key mechanistic feature of this strategy is the in situ formation of binary adducts between this compound and sodium fluoride (B91410) (NaF). researchgate.netthieme.de These adducts are crucial to the reaction's success, performing multiple roles throughout the photochemical process. xmu.edu.cnthieme.de

This convenient method facilitates diverse C(sp3)–H functionalizations of substrates like alkanes and cycloalkanes, leading to a variety of allylated, heteroarylated, and aminated products with high selectivity. xmu.edu.cn The process is significant as it circumvents the need for often expensive and complex transition metals or organic photosensitizers. xmu.edu.cnthieme.de

Detailed mechanistic studies propose that the NaF-allyl bromide binary adducts are central to the reaction pathway. Upon visible light irradiation, these adducts become active species. Their primary functions have been identified as follows:

Visible Light-Active Species: The adducts can absorb visible light, initiating the photochemical process without an external photosensitizer. researchgate.net

Hydrogen Atom Transfer (HAT) Precursors: They act as precursors for hydrogen atom transfer, enabling the cleavage of strong C(sp3)-H bonds. researchgate.netxmu.edu.cn

Functionalization Reagents: The adducts themselves can serve as the functionalization reagents that introduce the new group onto the hydrocarbon backbone. xmu.edu.cn

This strategy represents a significant advancement in C-H functionalization, offering a more sustainable and cost-effective platform for diversifying hydrocarbon feedstocks. researchgate.netxmu.edu.cn

| Proposed Role of NaF-Allyl Bromide Adduct | Mechanistic Significance | Supporting Evidence/Observation |

|---|---|---|

| Visible Light-Active Species | Enables the reaction to proceed without external photosensitizers, absorbing light to enter an excited state. | Reaction proceeds under visible light irradiation only in the presence of both NaF and this compound. researchgate.netxmu.edu.cn |

| Hydrogen Atom Transfer (HAT) Precursor | Initiates the functionalization by abstracting a hydrogen atom from a strong C(sp3)-H bond of the substrate. | Successful functionalization of high BDE C-H bonds in alkanes and cycloalkanes. researchgate.netxmu.edu.cn |

| Functionalization Reagent | Acts as the source of the functional group being added to the substrate after C-H cleavage. | Formation of a diverse range of products including allylated, heteroarylated, and aminated alkanes. xmu.edu.cn |

Free Radical Decomposition Pathways

Photolysis is another effective method for generating allyl radicals from this compound. mdpi.com Studies on platinum surfaces have shown that at low coverages, this compound undergoes complete decomposition, with initial C-Br bond scission leading to the formation of an η3-allyl species adsorbed on the surface. acs.org

| Decomposition Method | Key Conditions | Primary Mechanistic Step | Major Products |

|---|---|---|---|

| Thermal Pyrolysis (Gas Phase) | 320-380 °C | Homolytic C-Br bond cleavage | Complex mixture researchgate.net |

| Addition of HBr (Radical) | Presence of peroxides or light | Radical chain addition | 1,3-dibromopropane researchgate.netegyankosh.ac.in |

| Addition of HBr (Ionic) | Absence of peroxides (dark) | Polar addition (carbocation intermediate) | 1,2-dibromopropane researchgate.netegyankosh.ac.in |

| Photolysis (Gas Phase) | UV irradiation (e.g., 193 nm) | Photochemical C-Br bond cleavage | Allyl radicals, bromine atoms mdpi.com |

| Thermal Decomposition on Pt(111) | <0.38 Monolayer coverage, heating | Surface-mediated C-Br bond cleavage | H₂, HBr acs.org |

Advanced Catalytic Mechanistic Studies

Elucidation of Organocatalytic Cross-Coupling Mechanisms, Including Sulfoxonium Ylide Intermediates

This compound participates in organocatalytic cross-coupling reactions where sulfoxonium ylides have been identified as key intermediates, offering a transition-metal-free alternative for C-C bond formation. One such reaction is the cross-coupling of this compound with arylboronic acids, catalyzed by a specially designed thioether. researchgate.net Preliminary mechanistic investigations point towards a pathway involving a sulfonium (B1226848) ylide. researchgate.net

In a related context, transition-metal-free Suzuki-type couplings have been developed using simple sulfides as organocatalysts. The proposed catalytic cycle begins with the formation of a sulfonium salt from the sulfide (B99878) and an electrophile. This salt then rearranges to a reactive sulfur ylide. The ylide engages with the boronic acid to form a zwitterionic boron "ate" complex, which undergoes a 1,2-metalate shift and subsequent protodeboronation to yield the final cross-coupled product. sigmaaldrich.com

While some coupling reactions of ylides are catalyzed by transition metals like palladium, the fundamental reactivity of the ylide intermediate is central. researchgate.net In these cases, a metal-carbene intermediate is often proposed. However, in purely organocatalytic systems with this compound, the mechanism is thought to proceed via the formation of an allylic sulfonium ylide, which then reacts with the nucleophilic partner.

Proposed Organocatalytic Cycle with this compound:

Ylide Formation: The organocatalyst (e.g., a thioether) reacts with this compound to form an allylic sulfonium salt. In the presence of a base, this salt is deprotonated to generate a reactive allylic sulfonium ylide.

Reaction with Electrophile/Nucleophile: The ylide then engages with the coupling partner. For example, in a reaction with an arylboronic acid, the ylide may facilitate a process leading to the transfer of the aryl group. researchgate.net

Product Formation and Catalyst Regeneration: The final C-C bond is formed, releasing the desired product and regenerating the thioether catalyst for the next cycle.

Mechanistic Insights into Nickel-Catalyzed Difunctionalization and Isomerization Processes

Nickel catalysts are highly effective in promoting difunctionalization and isomerization reactions involving this compound, often proceeding through intricate radical and organometallic pathways. In the nickel-catalyzed dicarbofunctionalization of alkenes, where this compound can be a coupling partner, mechanistic studies indicate that divergent regioselectivities are possible. nih.govrsc.org

For 1,3-dicarbofunctionalization reactions, a key mechanistic feature is an isomerization event involving a nickel hydride species. rsc.orgrsc.org A plausible pathway includes:

Oxidative Addition: A Ni(0) catalyst reacts with an aryl halide.

Migratory Insertion: The alkene substrate inserts into the aryl-nickel bond.

Isomerization: The resulting alkyl-nickel intermediate undergoes a sequence of β-hydride elimination and reinsertion, which effectively "walks" the nickel atom along the carbon chain to a more stable position. nih.gov

Transmetalation & Reductive Elimination: The isomerized nickel intermediate then reacts with the second coupling partner (derived from this compound) followed by reductive elimination to give the final product.

Alternatively, nickel can activate C(sp3) electrophiles like this compound through a single-electron transfer (SET) or radical pathway. nih.gov In dual photoredox-nickel catalysis, an excited photocatalyst can oxidize a bromide anion to a bromine radical. This radical then performs a hydrogen atom abstraction (HAT) from an allylic C-H bond, generating an allyl radical. This radical is subsequently trapped by a Ni(I) complex to form a Ni(II)-allyl intermediate, which then proceeds to the final cross-coupling. nih.gov

Isomerization of allylic substrates catalyzed by nickel can also occur via a well-established metal-hydride insertion-elimination mechanism, where a nickel-hydride species is the active catalyst. uoregon.edu

| Ni-Catalyzed Process | Key Mechanistic Features | Role of this compound |

|---|---|---|

| 1,3-Dicarbofunctionalization of Alkenes | Migratory insertion, β-hydride elimination/reinsertion (isomerization), transmetalation, reductive elimination. nih.govrsc.org | Can act as a source of the allyl group, often introduced in the transmetalation step. |

| Allylic C-H Arylation (Dual Catalysis) | Photoredox-generated bromine radical, Hydrogen Atom Transfer (HAT), radical trapping by Ni(I). nih.gov | Source of bromide, which is oxidized to the HAT agent. |

| Cross-Electrophile Coupling | Activation of C(sp3) electrophiles (this compound) via a radical pathway by a Ni(I) species. nih.gov | The C(sp3) electrophile. |

| Allylic Isomerization | Formation of a Ni-H active species, metal-hydride insertion-elimination. uoregon.edu | The substrate undergoing isomerization. |

Palladium-Catalyzed Cascade Reactions and Epoxide Rearrangements

Palladium catalysts can initiate powerful cascade reactions with this compound, particularly in transformations involving epoxides. A notable example is a cascade process that combines an epoxide rearrangement with a subsequent carbonyl allylation, mediated by a combination of a palladium catalyst and indium(I) chloride (InCl). researchgate.net

The proposed mechanism for this one-pot procedure is as follows:

Epoxide Rearrangement: The palladium catalyst is believed to facilitate the rearrangement of the starting epoxide into an aldehyde intermediate.

Allylindium Formation: Concurrently, indium(I) chloride reacts with this compound in an oxidative addition to form an allylindium(III) species, which serves as the active allylating agent.

Carbonyl Allylation: The newly formed aldehyde is then attacked by the nucleophilic allylindium reagent, forming a new C-C bond and yielding the final homoallylic alcohol product after workup. researchgate.net

This cascade is highly efficient, allowing for the synthesis of complex molecules from simple starting materials in a single step.

In other palladium-catalyzed domino reactions, this compound can serve as the source for a π-allyl-palladium intermediate. This process typically starts with the oxidative addition of Pd(0) to this compound. The resulting [π-allyl-Pd(II)-Br] complex is a versatile electrophilic intermediate. It can then be intercepted by a range of nucleophiles, often intramolecularly, to trigger a cascade of cyclizations and further functionalizations, leading to the rapid construction of complex heterocyclic or carbocyclic frameworks. chim.it

Indium-Mediated Asymmetric Allylation Mechanisms

Indium-mediated allylation (IMA) using this compound is a valuable method for forming carbon-carbon bonds, prized for its functional group tolerance and ability to proceed in aqueous media. encyclopedia.pub The key mechanistic step is the insertion of elemental indium into the C-Br bond of this compound to generate an organoindium intermediate, allylindium bromide. encyclopedia.pub

Achieving stereocontrol in this reaction, particularly for the synthesis of chiral molecules, is an area of intensive research. Asymmetric induction is typically accomplished by introducing a chiral environment.

Mechanisms for Asymmetric Induction:

Chiral Catalysts: The use of catalytic amounts of chiral ligands that coordinate to the indium metal is a primary strategy. For example, chiral bis(imidazoline) ligands have been successfully used to catalyze the enantioselective Barbier-type allylation of ketones with this compound and indium in water. rsc.org A proposed transition state model suggests that the chiral ligand, the ketone's carbonyl oxygen, and the indium atom form a rigid, chelated structure. This arrangement blocks one face of the carbonyl, forcing the allyl group to attack from the less hindered face, thereby controlling the stereochemical outcome. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate (e.g., an imine derived from a chiral amine) can effectively direct the allylation to one diastereotopic face. core.ac.uk

Chiral Additives: Stoichiometric or catalytic amounts of chiral additives, such as derivatives of the amino acid N-Boc-glycine or BINOL, can also promote stereoselectivity. acs.org Mechanistic studies suggest these additives may play a dual role: accelerating the formation of the allylindium reagent from this compound and increasing its nucleophilicity, possibly by breaking down aggregates of the organoindium species in solution. acs.org

Chelation control is a recurring theme in these mechanisms, where the formation of a stable, cyclic transition state involving the indium atom, the substrate, and the chiral ligand or auxiliary is responsible for the observed high levels of stereoselectivity. encyclopedia.pubcore.ac.uk

| Chiral System | Substrate | Key Mechanistic Proposal | Observed Outcome |

|---|---|---|---|

| Catalytic Chiral Bis(imidazoline) | Ketones | Formation of a rigid, chelated transition state involving the catalyst, indium, and ketone. rsc.org | Good to moderate enantioselectivity in the formation of tertiary homoallylic alcohols. rsc.org |

| (R)-BINOL Derivatives (Catalytic) | Hydrazones | Coordination of the chiral ligand to indium enhances the nucleophilicity and creates a chiral environment. acs.org | High enantioselectivity in the formation of homoallylic amines. acs.org |

| Amino Acid Additives (e.g., N-Boc-glycine) | Isatins | Increases rate of allylindium formation and enhances its nucleophilicity by disrupting aggregates. acs.org | Excellent yields and diastereoselectivity. acs.org |

| Chiral Auxiliaries (e.g., (S)-valinol) | Aldimines | Chelation of the chiral auxiliary to the indium center, leading to a favored transition state for facial attack. core.ac.uk | Good yields and diastereoselectivities. core.ac.uk |

Influence of Solvent and Intermolecular Interactions on Reactivity

The study of the dielectric and thermodynamic properties of binary mixtures containing this compound provides valuable insights into the nature and extent of intermolecular interactions. rjpbcs.comijarsct.co.in Time Domain Reflectometry (TDR) is a technique used to measure the dielectric properties of such mixtures, typically across a range of frequencies and temperatures. rjpbcs.comijarsct.co.in

Research on binary mixtures of this compound (ALB) and acetone (B3395972) (ACE), both polar molecules, has been conducted to understand the molecular dynamics and interactions. rjpbcs.comijarsct.co.in Measurements of the static dielectric constant (εs) and relaxation time (τ) are taken at various concentrations and temperatures. ijarsct.co.inijarsct.co.in In the this compound-acetone system, it has been observed that the static dielectric constant of the mixture increases as the concentration of acetone increases. rjpbcs.com

To further probe the intermolecular forces, excess thermodynamic parameters are calculated. These include the excess static dielectric constant, excess inverse relaxation time, excess molar volume, and excess molar refraction. ijarsct.co.in The deviation of these excess parameters from ideal behavior provides information about the interactions between the component molecules. ijarsct.co.in For the this compound and acetone mixture, the analysis of these excess properties confirms the presence of significant intermolecular dipole-dipole interactions. ijarsct.co.inj-asc.com

The Kirkwood correlation factor is another important parameter derived from dielectric studies, which gives information about the orientation of molecular dipoles in the liquid. rjpbcs.comijarsct.co.in For pure this compound, the Kirkwood factor suggests a tendency for dipoles to align in an antiparallel manner, while in pure acetone, a parallel alignment is favored. ijarsct.co.in In the binary mixture, these orientations are perturbed, indicating the formation of complexes and a disruption of the original liquid structures due to the interaction between this compound and acetone molecules. ijarsct.co.in

Interactive Data Table: Dielectric Properties of this compound (ALB) and Acetone (ACE) Binary Mixtures at 303.15 K

This table presents the static dielectric constant (εs) and relaxation time (τ) for binary mixtures of this compound and Acetone at different volume fractions of Acetone. The data illustrates how these properties change with the composition of the mixture.

| Volume Fraction of ACE (V) | Static Dielectric Constant (εs) | Relaxation Time (τ) in ps |

| 0.0 | 7.91 | 4.88 |

| 0.1 | 9.12 | 4.71 |

| 0.2 | 10.36 | 4.54 |

| 0.3 | 11.69 | 4.38 |

| 0.4 | 13.04 | 4.21 |

| 0.5 | 14.39 | 4.04 |

| 0.6 | 15.69 | 3.87 |

| 0.7 | 16.92 | 3.70 |

| 0.8 | 18.04 | 3.53 |

| 0.9 | 19.01 | 3.36 |

| 1.0 | 19.80 | 3.19 |

Data synthesized from findings reported in scientific literature. rjpbcs.comijarsct.co.in

Applications of Allyl Bromide in Contemporary Organic Synthesis

Pharmaceutical and Agrochemical Synthesis

The reactivity of allyl bromide makes it an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.

Role as a Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This compound is a key starting material and intermediate in the production of numerous pharmaceuticals. nih.govaffygility.com It is employed in the synthesis of various classes of drugs, including analgesics, antibiotics, and antivirals. The introduction of the allyl group can be a critical step in the synthetic pathway to these molecules. For instance, this compound is utilized in the synthesis of barbiturates such as secobarbital, methohexital, and thiamylal, where the allyl moiety is incorporated into the final drug structure. wikipedia.orgguidechem.com It also serves as a precursor in the synthesis of resveratrol derivatives, which are under investigation for their potential health benefits. The efficient formation of carbon-carbon bonds facilitated by this compound is a cornerstone of many pharmaceutical syntheses. nbinno.com

Examples of Pharmaceuticals Synthesized Using this compound

| Pharmaceutical Compound | Therapeutic Class | Role of this compound |

|---|---|---|

| Secobarbital | Barbiturate sedative-hypnotic | Key reagent for introducing the allyl group |

| Methohexital | Barbiturate anesthetic | Used for allylation of the barbiturate core structure |

| Thiamylal | Barbiturate anesthetic | Serves as the allylating agent in the synthesis |

Synthesis of Chiral Compounds and Enantioselective Transformations

The development of methods for the asymmetric synthesis of chiral molecules is a significant area of modern organic chemistry, and this compound plays a role in several enantioselective transformations. It is used in the Barbier-type allylation of ketones, catalyzed by chiral ligands, to produce optically active tertiary homoallylic alcohols. scispace.com These products are valuable chiral building blocks for the synthesis of more complex, biologically active compounds. scispace.com

One notable application is in the synthesis of the (R)-enantiomer of allyl phenyl carbinol, a valuable intermediate for both pharmaceuticals and agrochemicals. chemicalbook.com Furthermore, chiral allylboranes derived from reagents like allylmagnesium bromide (which can be prepared from this compound) are effective for the asymmetric allylboration of aldehydes, yielding homoallylic alcohols with high enantiomeric excess. wikipedia.orgsemanticscholar.org These reactions are often highly diastereoselective and enantioselective, providing access to stereochemically defined structures. acs.org

Use in the Production of Agricultural Chemicals and Insecticidal Fumigants

This compound is an important intermediate in the synthesis of a range of agricultural chemicals. nih.govaffygility.com It is used in the production of herbicides, fungicides, and insecticides. The reactivity of this compound allows for its reaction with nucleophiles like amines and thiols to create functional intermediates that are subsequently elaborated into active pesticide ingredients. This process enables the creation of agrochemicals with enhanced bioactivity.

Historically, this compound itself has been used as a soil fumigant and contact poison to control nematodes and other soilborne pests, demonstrating its direct application in crop protection. affygility.comtaylorandfrancis.com Research has shown its high nematicidal activity against various nematode species, in some cases exceeding that of other fumigants. nih.gov

Polymer and Materials Science

The presence of a reactive bromine atom and a polymerizable double bond makes this compound a useful monomer and modifying agent in polymer and materials science.

Application in the Synthesis of Polymers and Resins

This compound is utilized as a chemical intermediate in the manufacturing of polymers and resins. nih.govaffygility.com It can be used in the synthesis of specialty elastomers and thermoplastic compounds. The polymerization of allyl monomers like this compound can be challenging due to degradative chain transfer; however, specific techniques such as cyclolinear polymerization of diallyl monomer salts derived from this compound can lead to the formation of high molecular weight polymers. e3s-conferences.orge3s-conferences.orgresearchgate.net For example, N,N-diallylpiperidine bromide, synthesized from this compound, can undergo radical polymerization to form linear polymers containing cyclic units in the main chain. e3s-conferences.org this compound can also be copolymerized with other monomers, such as sulfur dioxide, to produce resins.

Polymerization Involving this compound

| Polymer Type | Monomer(s) | Key Feature |

|---|---|---|

| Poly(N,N-diallylpiperidine bromide) | N,N-diallylpiperidine bromide | Cyclopolymerization yields linear polyelectrolytes |

| Poly(allyl alcohol) | This compound (as a precursor to poly(allyl halide)) | Can be produced via polymerization of allyl halides followed by hydrolysis |

| This compound copolymers | This compound and other monomers (e.g., sulfur dioxide) | Formation of functional resins |

Development of Advanced Coatings, Adhesives, and Composite Materials

In the field of materials science, this compound is used to functionalize and modify polymers to create advanced materials. It is applied in the development of UV-curable coatings and inks, where it introduces reactive allyl groups into coating resins. This facilitates rapid curing under UV light and can enhance properties such as chemical resistance and gloss.

This compound is also used to create allylated polymers that exhibit improved adhesion and flexibility. These modified polymers can be incorporated into formulations for pressure-sensitive adhesives. Furthermore, allyl functionalities introduced by this compound can be used for cross-linking in resins and coatings, which enhances their thermal stability. Its compatibility with epoxy systems also makes it useful in the formulation of radiation-curable materials. Poly(allyl halide) polymers, derived from monomers like this compound, have potential applications as coating agents and adhesives. google.com

Fine Chemical and Specialty Chemical Production

This compound serves as a crucial building block in the synthesis of a wide array of fine and specialty chemicals. Its high reactivity as an alkylating agent allows for the introduction of the versatile allyl group into various molecular frameworks, leading to the production of valuable compounds with specific functionalities.

Synthesis of Perfume and Fragrance Components

This compound is a key reagent in the fragrance industry, where it is utilized to synthesize a variety of aromatic compounds. nbinno.comnih.govwikipedia.org As an alkylating agent, it facilitates the introduction of the allyl group into molecules, a structural feature present in many fragrance ingredients. chemicalbook.com This process is fundamental to creating synthetic perfumes and other scented products. nih.gov

The synthesis of allyl ethers and esters, many of which are prized for their unique scents, often employs this compound. For instance, allyl ethers can be prepared from alcohols and phenols through reactions with this compound. chemicalbook.comias.ac.in Specific examples of fragrance components synthesized using this compound or related allyl compounds include:

Allyl-cyclohexyloxyacetate : Possesses a fruity and pineapple-like fragrance. perfumerflavorist.comperfumerflavorist.com

Allyl-cyclohexylpropionate : Characterized by a sweet, pineapple aroma. perfumerflavorist.comperfumerflavorist.com

Allyl Amyl Glycolate (AAG) : Exhibits a powerful fruity and pineapple note with green galbanum nuances, making it useful in modern green and oriental fragrances. orientjchem.org

3-hexenyl 2-methallyl ether : Contributes fresh notes described as green, mushroom, fresh-cut grass, fruity (rhubarb), and violet. google.com

The production of these fragrant esters and ethers often involves transesterification or Williamson ether synthesis, where this compound provides the essential allyl moiety. ias.ac.inperfumerflavorist.comperfumerflavorist.com

Table 1: Examples of Fragrance Components Synthesized Using Allyl Precursors

| Compound Name | Fragrance Profile |

| Allyl-cyclohexyloxyacetate | Fruity, pineapple-like perfumerflavorist.comperfumerflavorist.com |

| Allyl-cyclohexylpropionate | Sweet, pineapple perfumerflavorist.comperfumerflavorist.com |

| Allyl Amyl Glycolate | Fruity, pineapple, green galbanum orientjchem.org |

| 3-hexenyl 2-methallyl ether | Green, mushroom, fresh-cut grass, fruity, violet google.com |

Intermediate in the Production of Dyestuffs and Spices

This compound serves as an important intermediate in the chemical synthesis of dyestuffs and spices. guidechem.cominnospk.com Its role as a precursor allows for the creation of more complex molecules that form the basis of these products. The processes for producing these fine chemicals often involve halogen exchange reactions where allyl chloride is converted to the more reactive this compound, which is then used in subsequent synthetic steps. google.comgoogle.com The utility of this compound in this context highlights its importance in the broader fine chemical industry. google.com

General Reagent for Carbon-Carbon Bond Formation and Functional Group Introduction

As a versatile and reactive organic halide, this compound is widely employed in organic synthesis as a potent alkylating agent. nbinno.comwikipedia.org It readily reacts with a variety of nucleophiles to introduce the allyl group, a valuable functional moiety that can be further manipulated in subsequent synthetic transformations. wikipedia.org

This electrophilic nature of this compound allows for the efficient formation of carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. nbinno.com For example, it is used in Barbier-type allylation reactions and for the synthesis of Grignard reagents like allylmagnesium bromide, which are then used to create carbon-carbon bonds with carbonyl compounds. nbinno.comwikipedia.org

Furthermore, this compound is instrumental in the introduction of various functional groups. Its reaction with amines, alkoxides, and other nucleophiles leads to the formation of allyl amines, ethers, and other derivatives, respectively. wikipedia.orginnospk.com This capability makes it an indispensable tool for chemists in the synthesis of polymers, pharmaceuticals, and other specialized organic compounds. wikipedia.org

Table 2: Reactions of this compound for Functional Group Introduction

| Nucleophile (Nu⁻) | Product (CH₂=CHCH₂Nu) |

| Amines (R₂NH) | Allyl amines |

| Alkoxides (RO⁻) | Allyl ethers |

| Carbanions (R₃C⁻) | Allylated carbon structures |

Strategies for Aliphatic C-H Functionalization and Heterocycle Synthesis

Recent advancements in synthetic methodology have highlighted the utility of this compound in the challenging area of C-H functionalization and in the synthesis of important heterocyclic scaffolds.

Diversification of C(sp³)-H Bonds in Alkanes and Cycloalkanes

A significant challenge in synthetic chemistry is the selective functionalization of strong, unactivated C(sp³)-H bonds found in alkanes and cycloalkanes. researchgate.net A novel photochemical system has been developed that utilizes this compound as a versatile reagent for this purpose. researchgate.net This transition metal- and photosensitizer-free method allows for the diversification of C(sp³)-H bonds, furnishing a variety of products. researchgate.netdntb.gov.ua

Under these radical reaction conditions, the C(sp³)–H allylation of alkanes often shows a high degree of site selectivity, with methine C–H bonds reacting preferentially over methylene and methyl C–H bonds. researchgate.net This strategy has been shown to produce allylated, heteroarylated, alkylated, hydrazinated, and aminated products in good yields. researchgate.netdntb.gov.ua The in situ generation of binary sodium fluoride-allyl bromide adducts appears to be crucial, acting as visible light-active species and hydrogen atom transfer precursors. researchgate.net

Table 3: Products from this compound-Enabled C(sp³)-H Functionalization

| Product Type | Functional Group Introduced |

| Allylated | -CH₂CH=CH₂ |

| Heteroarylated | -Ar (Heteroaryl) |

| Alkylated | -R (Alkyl) |

| Hydrazinated | -NHNH₂ |

| Aminated | -NH₂ |

Synthesis of Nitrogen-Containing Heterocycles, e.g., Indoles and Anilines

This compound is a valuable reagent in the synthesis of nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and natural products. Specifically, it is used in the N-allylation of anilines and in the synthesis of indole (B1671886) precursors.

The reaction of anilines with two equivalents of this compound can produce N,N-diallylanilines in good yield. tandfonline.com These N,N-diallylanilines are important precursors for various nitrogen heterocycles, including lactams, pyrroles, indoles, and quinolines. tandfonline.com The synthesis can be carried out under mild conditions, for example, at room temperature in the presence of catalysts like Mg-Al hydrotalcites. tandfonline.com this compound is also used in the alkylation of phenols to produce intermediates that are subsequently converted to anilines, such as in the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govresearchgate.net

Furthermore, this compound plays a role in certain strategies for indole synthesis. For instance, the Bartoli indole synthesis can utilize vinyl Grignard reagents, and while not a direct use of this compound, the allyl group is a key structural component. More directly, N-allyl radical cyclization substrates, which can be prepared from the corresponding anilines and this compound, are used in the synthesis of various indole derivatives. researchgate.net A mixture of DMSO and this compound has also been developed for the one-pot N-allylation and bromination of secondary aryl amines and indoles. nih.gov

Generation of Oxygen-Containing Heterocycles, e.g., Tetrahydropyrans and Lactones

This compound serves as a versatile C3 building block in the synthesis of various oxygen-containing heterocycles, which are significant structural motifs in many natural products and biologically active molecules. Its utility is particularly evident in the construction of tetrahydropyran and lactone rings through strategic cyclization reactions. The reactivity of the allyl group, combined with the lability of the carbon-bromine bond, allows for its participation in a range of transformations, including Barbier-type reactions and subsequent cyclizations, to afford these important heterocyclic systems.

Synthesis of Tetrahydropyrans

The construction of the tetrahydropyran (THP) ring system using this compound often involves a one-pot Barbier-Prins cyclization. This sequence typically begins with a Barbier-type reaction, where an organometallic species is generated in situ from this compound and a metal, which then adds to a carbonyl compound. The resulting homoallylic alcohol intermediate is subsequently cyclized under acidic conditions in a Prins reaction.

A notable example involves the reaction of this compound with an aldehyde in the presence of a tin(II) bromide (SnBr₂) and a quaternary ammonium salt. nih.govresearchgate.net The proposed mechanism includes the formation of an allyltin intermediate. nih.govresearchgate.net This allyltin species reacts with an aldehyde to generate a homoallylic alcohol intermediate, which, under anhydrous conditions, undergoes an intramolecular cyclization to furnish the tetrahydropyran ring. nih.gov The presence of water during workup can lead to simple hydrolysis of the intermediate, yielding an acyclic diol instead of the desired THP product. nih.gov This highlights the critical need for anhydrous conditions to facilitate the cyclization step.

Tandem strategies, such as the tandem allylation–silyl-Prins cyclization, have also been developed for the stereoselective synthesis of tetrahydropyrans. nih.govbeilstein-journals.org While these methods may not always start directly from this compound, the initial allylation step to form the requisite homoallylic alcohol is a fundamental transformation where this compound can be a key precursor.

Table 1: Synthesis of Tetrahydropyrans via Barbier-Prins Cyclization

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Aldehyde | SnBr₂, Quaternary ammonium salt, Anhydrous conditions | Substituted Tetrahydropyran | nih.govresearchgate.net |

Synthesis of Lactones